PAK1 Biochemical Potency: NVS-PAK1-1 (Allosteric) vs. FRAX597 (ATP-Competitive)
NVS-PAK1-1 inhibits PAK1 with an IC₅₀ of 5 nM in a dephosphorylation assay, comparable to the ATP-competitive inhibitor FRAX597 (IC₅₀ = 8 nM). However, the key differentiator is the mechanism of inhibition: NVS-PAK1-1 is allosteric, while FRAX597 is ATP-competitive [1].
| Evidence Dimension | PAK1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | FRAX597: 8 nM |
| Quantified Difference | 1.6-fold lower IC₅₀ (more potent) |
| Conditions | Biochemical assay; dephosphorylated PAK1 (NVS-PAK1-1) vs. ATP-competitive assay (FRAX597) |
Why This Matters
While both are potent, the allosteric mechanism of NVS-PAK1-1 provides a distinct selectivity profile unattainable with ATP-competitive inhibitors, making it essential for experiments requiring PAK1-specific perturbation without cross-reactivity to other PAK isoforms.
- [1] Karpov AS, et al. (NVS-PAK1-1) and Licciulli S, et al. (FRAX597), as compiled in: Chow HY, et al. p21-Activated Kinases in Cancer. Cancers (Basel). 2023;15(8):2236. View Source
